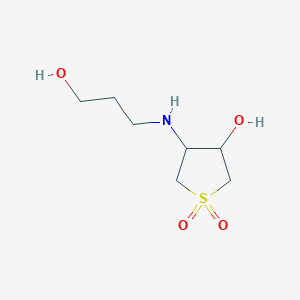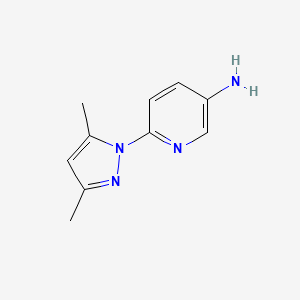
4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol, also known as 4-HPA, is a synthetic compound derived from the amino acid tyrosine. It has been studied extensively in the scientific community due to its potential applications in the medical and pharmaceutical industries. 4-HPA has a unique chemical structure, which makes it attractive to researchers due to its potential therapeutic properties.
科学的研究の応用
Biochemical Applications
- Enzyme Activity Studies: Compounds similar to 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol have been studied for their role in enzyme reactions. For example, the enzyme 4-Hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida is crucial in the microbial degradation of phenylalanine, tyrosine, and aromatic amines. This enzyme, a flavoprotein monooxygenase, requires NADH for activity and is sensitive to heavy metal ions and thiol reagents, suggesting the involvement of -SH group(s) in its reaction (Raju, Kamath, & Vaidyanathan, 1988).
Pharmacological Research
- Drug Design and Herbicide Development: Aryl-naphthyl methanone derivatives, related to thiophene compounds, show significant promise as herbicides. Their design, synthesis, and biological evaluation reveal that some of these compounds possess preferable herbicidal activity, indicating the potential for developing novel herbicides (Fu et al., 2019).
- Antimicrobial and Antifungal Applications: Novel compounds combining thiophene with benzimidazole or 1,2,4-triazole moieties have been synthesized and show promising antibacterial and antifungal activities. These findings suggest the potential of thiophene-containing compounds in developing new antimicrobial agents (Mabkhot et al., 2017).
Materials Science
- Solar Cell Development: Small molecules containing rigidified thiophenes have been designed for use in bulk-heterojunction solar cells. These molecules demonstrate how the conjugation of the central π-bridge can influence photovoltaic performance, highlighting the role of thiophene derivatives in enhancing the efficiency of solar energy conversion (Gupta et al., 2015).
特性
IUPAC Name |
4-(3-hydroxypropylamino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c9-3-1-2-8-6-4-13(11,12)5-7(6)10/h6-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQDNFWQAJOWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2683721.png)


![N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2683724.png)

![N-(4-bromophenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2683730.png)
![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2683733.png)
![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)
![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)

![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)